molecular formula C13H19Cl3N2O3 B165569 Triclopyr triethylamine salt CAS No. 57213-69-1

Triclopyr triethylamine salt

Cat. No.: B165569
CAS No.: 57213-69-1
M. Wt: 357.7 g/mol
InChI Key: ROKVVMOXSZIDEG-UHFFFAOYSA-N
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Description

Triclopyr triethylamine salt is a synthetic auxin herbicide primarily used for controlling broadleaf weeds and woody plants. It is a selective herbicide, meaning it targets specific types of plants while leaving others, such as grasses, relatively unharmed. This compound is widely used in forestry, agriculture, and residential settings to manage unwanted vegetation .

Mechanism of Action

Target of Action

Triclopyr triethylamine salt, also known as Triclopyr-triethylammonium, is a man-made herbicide used to control both broadleaf and woody plants . It primarily targets broadleaf herbs and woody species . The compound is selective, meaning it only controls certain types of plants . Grasses tend to be less sensitive to Triclopyr than other weeds .

Mode of Action

Triclopyr is a systemic herbicide that affects actively growing plants by mimicking a specific type of plant growth hormone, known as an auxin . It works by mimicking the plant hormone auxin, causing uncontrolled plant growth . This unregulated and uncontrolled growth within a plant leads to its death .

Biochemical Pathways

This compound (TEA) is highly soluble in water and dissociates within one minute to the weak acid, triclopyr . Aquatic photolysis and microbial breakdown are significant degradation pathways for triclopyr .

Pharmacokinetics

Triclopyr is a systemic herbicide, meaning it is absorbed by the leaves and stems of the plant . Once absorbed, Triclopyr is transported throughout the plant using the plant’s vascular system . The average half-life of triclopyr acid in soils is 30 days . Dissipation half lives of triclopyr in water range from 0.5 days to 7.5 days .

Result of Action

The result of Triclopyr’s action is the death of the targeted plant. After absorbing the herbicide, plants die slowly (within weeks) . It causes uncontrolled plant growth and plant death .

Action Environment

Triclopyr breaks down in soil with a half-life between 30 and 90 days . It degrades rapidly in water, and remains active in decaying vegetation for about 3 months . The use of this chemical in areas where soils are permeable, particularly where the water table is shallow, may result in groundwater contamination . Ester and salt forms of triclopyr rapidly turn into the triclopyr acid form in the environment . Most triclopyr is soluble in water, meaning it dissolves easily .

Biochemical Analysis

Biochemical Properties

Triclopyr triethylamine salt is thought to mimic the naturally occurring auxin, Indole Acetic Acid (IAA) . This action appears to involve cell plasticity and nucleic acid metabolism .

Cellular Effects

The exposure to this compound can lead to oxidative injuries in algae, including an increase in malonaldehyde content, cell membrane permeability, and H2O2 levels . Furthermore, the oxidative stress from this compound stimulates a series of antioxidant enzyme activities and their gene expressions .

Molecular Mechanism

It causes uncontrolled plant growth and plant death .

Temporal Effects in Laboratory Settings

In laboratory studies, photolytic processes rapidly degrade this compound, indicating a major role in dissipation from aquatic sites . Subsequent field studies indicate that photolysis has a more limited role in the aquatic degradation, likely due to sunlight attenuation in natural waters, and show that metabolic degradation processes assume a more important role .

Dosage Effects in Animal Models

In animal models, this compound has shown some toxic effects. For example, two generations of male and female rats were fed Triclopyr daily for 10 to 12 weeks before mating . Rats fed moderate doses of Triclopyr for 90 days had changes in their kidneys .

Metabolic Pathways

This compound is degraded by photolysis, microbial metabolism, and hydrolysis to the parent compound, triclopyr acid .

Transport and Distribution

This compound is absorbed through the roots, stems, and leaf tissues, and translocated via apoplastic and symplastic processes, accumulating in the meristematic regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triclopyr triethylamine salt is synthesized by reacting triclopyr acid with triethylamine. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction can be represented as:

Triclopyr acid+TriethylamineTriclopyr triethylamine salt\text{Triclopyr acid} + \text{Triethylamine} \rightarrow \text{this compound} Triclopyr acid+Triethylamine→Triclopyr triethylamine salt

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where triclopyr acid and triethylamine are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in substitution reactions, especially when exposed to nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triclopyr acid derivatives, while substitution reactions can produce various triclopyr-based compounds .

Scientific Research Applications

Triclopyr triethylamine salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Triclopyr butoxyethyl ester: Another formulation of triclopyr with similar herbicidal properties.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.

    Clopyralid: Another synthetic auxin herbicide used for controlling broadleaf weeds.

Uniqueness: Triclopyr triethylamine salt is unique due to its selective action on broadleaf and woody plants while being relatively safe for grasses. Its formulation as a triethylamine salt enhances its solubility and effectiveness compared to other forms .

Properties

IUPAC Name

N,N-diethylethanamine;2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl3NO3.C6H15N/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13;1-4-7(5-2)6-3/h1H,2H2,(H,12,13);4-6H2,1-3H3
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InChI Key

ROKVVMOXSZIDEG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4Cl3NO3.C6H15N, C13H19Cl3N2O3
Record name TRICLOPYR TRIETHYLAMMONIUM SALT
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DSSTOX Substance ID

DTXSID0034302
Record name Triclopyr triethylamine salt
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Molecular Weight

357.7 g/mol
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Physical Description

Triclopyr triethylammonium salt is a colorless to amber liquid., Colorless to amber liquid; [CAMEO] Grayish-white solid; Formulated as soluble and emulsifiable concentrates, liquid, granular, formulation intermediate, wettable powder, and pellets; [Reference #1]
Record name TRICLOPYR TRIETHYLAMMONIUM SALT
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Record name Triclopyr-triethylammonium
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CAS No.

57213-69-1
Record name TRICLOPYR TRIETHYLAMMONIUM SALT
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Record name Triclopyr triethylamine
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Record name Triclopyr-triethylammonium [ISO]
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Record name Triclopyr triethylamine salt
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Record name [(3,5,6-trichloro-2-pyridyl)oxy]acetic acid, compound with triethylamine (1:1)
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Record name TRICLOPYR-TRIETHYLAMMONIUM
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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